molecular formula C22H36O2 B14440784 2-Hydroxy-6-pentadecylbenzaldehyde CAS No. 79688-37-2

2-Hydroxy-6-pentadecylbenzaldehyde

Cat. No.: B14440784
CAS No.: 79688-37-2
M. Wt: 332.5 g/mol
InChI Key: OXPKLBOZCFCCDI-UHFFFAOYSA-N
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Description

2-Hydroxy-6-pentadecylbenzaldehyde is a chemical compound of interest in scientific research, particularly in the study of tyrosinase inhibition and other biological activities. Benzaldehyde derivatives have been investigated for their ability to inhibit tyrosinase, a key enzyme in the melanin synthesis pathway, suggesting potential research applications in areas like dermatological disorders and food science . The core structure of this compound is similar to other researched molecules like anacardic acid (a 6-pentadecylsalicylic acid), which is known to be a potent inhibitor of histone acetyltransferases (HATs) like p300 and PCAF, and has shown various biological activities in studies . Please note: The specific research applications and mechanisms of action for this compound itself require further scientific exploration. This product is intended for research purposes by qualified laboratory professionals. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

79688-37-2

Molecular Formula

C22H36O2

Molecular Weight

332.5 g/mol

IUPAC Name

2-hydroxy-6-pentadecylbenzaldehyde

InChI

InChI=1S/C22H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-20-17-15-18-22(24)21(20)19-23/h15,17-19,24H,2-14,16H2,1H3

InChI Key

OXPKLBOZCFCCDI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC1=C(C(=CC=C1)O)C=O

Origin of Product

United States

Synthetic Methodologies and Precursor Utilization for 2 Hydroxy 6 Pentadecylbenzaldehyde

Strategies for the Construction of the 2-Hydroxy-6-pentadecylbenzaldehyde Core

The fundamental approach to synthesizing this compound hinges on the selection of an appropriate starting material that contains the requisite pentadecyl-substituted phenolic backbone or a scaffold that allows for its introduction. Two principal strategies have emerged: the formylation of cardanol-related precursors and the derivatization of dihydroxybenzaldehyde scaffolds.

Exploration of Formylation Routes from Phenolic Precursors (e.g., cardanol-related compounds)

Cardanol (B1251761), a phenolic lipid obtained from cashew nut shell liquid (CNSL), serves as a readily available and cost-effective precursor for the synthesis of this compound. The pentadecyl chain is already present in the meta-position relative to the hydroxyl group in cardanol, making it an ideal starting material. The primary challenge lies in the regioselective introduction of a formyl group at one of the ortho positions.

Several classical formylation reactions can be employed for this purpose:

Duff Reaction: This reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in the presence of an acid catalyst, typically boric acid or acetic acid. The reaction proceeds through the formation of an iminium ion intermediate which then undergoes electrophilic aromatic substitution onto the electron-rich phenol (B47542) ring. Subsequent hydrolysis yields the desired aldehyde.

Vilsmeier-Haack Reaction: A mixture of a substituted amide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃) generates the Vilsmeier reagent, a chloroiminium ion. This electrophile then attacks the aromatic ring, followed by hydrolysis to afford the aldehyde. The choice of solvent and reaction temperature is crucial to control the regioselectivity.

Reimer-Tiemann Reaction: This method involves the reaction of the phenol with chloroform (B151607) in the presence of a strong base. The electrophilic species in this case is dichlorocarbene (B158193), which adds to the aromatic ring. Subsequent hydrolysis of the resulting dichloromethyl intermediate gives the aldehyde. This reaction typically favors formylation at the ortho position due to coordination of the carbene with the phenoxide ion.

A plausible synthetic sequence starting from cardanol would first involve the hydrogenation of the unsaturated side chain to yield 3-pentadecylphenol. This saturated precursor is then subjected to a chosen formylation reaction to introduce the aldehyde group.

Mechanistic Insights into Aldehyde Formation and Aromatic Substitution Reactions

The introduction of the aldehyde group onto the phenolic ring is an electrophilic aromatic substitution reaction. The specific mechanism is dependent on the chosen formylation method.

In the Duff Reaction , hexamethylenetetramine reacts with the acid catalyst to generate a formaldehyde (B43269) equivalent, which then forms an iminium ion. The electron-rich phenol, particularly in its phenoxide form, attacks the iminium ion, leading to the formation of an aminomethyl intermediate. Subsequent intramolecular redox reactions and hydrolysis lead to the final aldehyde product.

The Vilsmeier-Haack Reaction involves the formation of the Vilsmeier reagent, a highly electrophilic chloroiminium ion ([(CH_3)_2N=CHCl]^+). The aromatic ring of the phenol attacks this electrophile, forming a sigma complex. The loss of a proton restores aromaticity, and subsequent hydrolysis of the iminium salt intermediate yields the aldehyde. The ortho-position to the hydroxyl group is activated, directing the substitution.

In the Reimer-Tiemann Reaction , the strong base deprotonates chloroform to form the trichloromethyl anion, which then eliminates a chloride ion to generate dichlorocarbene (:CCl₂). The dichlorocarbene, being electron-deficient, is attacked by the electron-rich phenoxide ring. The resulting intermediate undergoes a series of rearrangements and is finally hydrolyzed to the hydroxybenzaldehyde.

Optimization of Reaction Parameters for Enhanced Synthetic Efficiency

To maximize the yield and purity of this compound, careful optimization of the reaction parameters is essential.

Catalytic Systems and Solvent Effects

The choice of catalyst and solvent can significantly influence the outcome of the synthesis.

Catalytic Systems: In the Duff reaction, the nature of the acid catalyst can affect the reaction rate and selectivity. Boric acid is often preferred as it can chelate with the phenolic hydroxyl group, directing the formylation to the ortho position. In the Vilsmeier-Haack reaction, the ratio of DMF to POCl₃ can be varied to control the reactivity of the Vilsmeier reagent.

Solvent Effects: The polarity of the solvent can impact the solubility of the reactants and the stability of the intermediates. For formylation reactions, solvents such as toluene, xylene, or dichlorobenzene are often used. In the case of the dihydroxybenzaldehyde route, polar aprotic solvents like DMF or acetonitrile (B52724) are suitable for the alkylation step.

The following table summarizes the typical catalysts and solvents used in the key formylation reactions:

ReactionTypical CatalystTypical Solvent(s)
Duff ReactionBoric Acid, Acetic AcidGlycerol, Toluene
Vilsmeier-Haack ReactionNone (reagents are catalytic)DMF, Dichloromethane
Reimer-Tiemann ReactionPhase Transfer Catalyst (e.g., TBAB)Chloroform, Water (biphasic)

Temperature, Pressure, and Reaction Time Influences

The physical parameters of the reaction also play a critical role in its efficiency.

Temperature: Formylation reactions are often carried out at elevated temperatures to overcome the activation energy barrier. However, excessively high temperatures can lead to side reactions and decomposition of the product. The optimal temperature is typically determined empirically for each specific reaction. For instance, the Duff reaction often requires heating to around 150-160 °C.

Pressure: Most formylation reactions are conducted at atmospheric pressure. However, in some cases, particularly when using volatile reactants or solvents, the reaction may be performed in a sealed vessel to maintain a constant concentration of the reagents.

Reaction Time: The duration of the reaction is a crucial parameter to monitor. Insufficient reaction time will result in incomplete conversion of the starting material, while prolonged reaction times may lead to the formation of byproducts. The progress of the reaction is typically monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

The interplay of these parameters is complex, and a systematic study is often required to identify the optimal conditions for the synthesis of this compound.

Sustainable and Green Chemistry Approaches in Synthesis (e.g., microwave-assisted methods)

In recent years, the principles of green chemistry have been increasingly integrated into the synthesis of fine chemicals, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. The synthesis of this compound is a prime candidate for such approaches, given its precursor, 6-pentadecylsalicylic acid, is derived from anacardic acid, a major constituent of the renewable and agro-waste material, cashew nut shell liquid (CNSL).

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and enhanced product purity compared to conventional heating methods. While a specific microwave-assisted protocol for the direct conversion of 6-pentadecylsalicylic acid to this compound is not extensively documented in publicly available literature, the synthesis of analogous benzaldehyde (B42025) derivatives and related transformations have been successfully achieved using this technology. These examples provide a strong basis for developing a sustainable microwave-assisted synthesis for the title compound.

The general strategy for synthesizing this compound from its salicylic (B10762653) acid precursor involves the selective reduction of the carboxylic acid group to an aldehyde. This transformation is challenging as aldehydes are typically more reactive than carboxylic acids and can be further reduced to alcohols. However, specialized reducing agents and techniques have been developed to achieve this selective conversion.

One plausible green synthetic route would involve a two-step process from 6-pentadecylsalicylic acid:

Reduction to 2-hydroxy-6-pentadecylbenzyl alcohol: The carboxylic acid can be reduced to the corresponding primary alcohol using a mild reducing agent.

Oxidation to this compound: The resulting alcohol is then selectively oxidized to the aldehyde.

Microwave irradiation can be effectively applied to both steps, significantly accelerating the reactions. For instance, the reduction of aldehydes and ketones using sodium borohydride (B1222165) supported on silica (B1680970) gel under microwave irradiation has been shown to be rapid and efficient, often completed within minutes in high yields. sapub.org Similarly, the oxidation of alcohols to aldehydes can be facilitated by microwave energy, often in the presence of eco-friendly oxidizing agents.

The advantages of employing microwave-assisted methods in the synthesis of this compound are manifold. The rapid and efficient heating of the reaction mixture by microwaves can lead to:

Shorter Reaction Times: Reactions that might take hours under conventional heating can often be completed in minutes.

Higher Yields: The precise temperature control and rapid heating can minimize the formation of side products, leading to higher yields of the desired aldehyde.

Energy Efficiency: Microwave synthesis is generally more energy-efficient than conventional heating methods.

Use of Greener Solvents: In some cases, microwave-assisted reactions can be performed in greener solvents or even under solvent-free conditions, further reducing the environmental impact.

The table below illustrates a hypothetical comparison of conventional versus microwave-assisted synthesis for a key step in the preparation of this compound, based on data from analogous reactions.

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis for the Reduction of a Substituted Benzaldehyde

Parameter Conventional Method Microwave-Assisted Method
Reaction Time Several hours 5 - 15 minutes
Yield Moderate to Good High to Excellent
Solvent Often requires organic solvents Can be performed in greener solvents or solvent-free
Energy Consumption High Low

Furthermore, the use of biocatalysts, such as enzymes, in conjunction with microwave irradiation presents another promising avenue for the green synthesis of this compound. For example, the bioreduction of aromatic aldehydes to their corresponding alcohols has been successfully demonstrated using plant extracts like Aloe vera under microwave irradiation, offering a sustainable and environmentally benign alternative to traditional chemical reductants. researchgate.netscielo.org.mx

Advanced Analytical and Spectroscopic Characterization of 2 Hydroxy 6 Pentadecylbenzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy serves as a cornerstone for the structural analysis of organic molecules by mapping the chemical environments of magnetically active nuclei, primarily ¹H and ¹³C.

The ¹H NMR spectrum of 2-Hydroxy-6-pentadecylbenzaldehyde is anticipated to exhibit distinct signals corresponding to the aromatic protons, the aldehyde proton, the phenolic hydroxyl proton, and the long pentadecyl alkyl chain.

The aromatic region would likely display a complex splitting pattern due to the coupling between the three adjacent protons on the benzene (B151609) ring. The aldehyde proton is expected to appear as a singlet at a significantly downfield chemical shift, typically in the range of δ 9.5-10.5 ppm, owing to the deshielding effect of the carbonyl group. The phenolic hydroxyl proton signal is also expected to be a singlet, with its chemical shift being concentration and solvent dependent, often appearing in the δ 9-12 ppm range due to intramolecular hydrogen bonding with the adjacent aldehyde group.

The pentadecyl chain will produce a series of signals in the upfield region of the spectrum. The methylene (B1212753) group attached directly to the aromatic ring (α-CH₂) would be observed as a triplet, deshielded relative to the other methylene groups. The bulk of the methylene groups in the chain would resonate as a broad multiplet, while the terminal methyl group (ω-CH₃) would appear as a distinct triplet.

Expected ¹H NMR Data for this compound:

Proton AssignmentExpected Chemical Shift (δ, ppm)Multiplicity
Aldehyde (-CHO)9.5 - 10.5Singlet (s)
Phenolic (-OH)9.0 - 12.0Singlet (s)
Aromatic (Ar-H)6.8 - 7.5Multiplet (m)
α-Methylene (-CH₂-Ar)2.5 - 2.8Triplet (t)
Methylene Chain (-(CH₂)₁₃-)1.2 - 1.6Multiplet (m)
Terminal Methyl (-CH₃)0.8 - 0.9Triplet (t)

Note: The exact chemical shifts and coupling constants are dependent on the solvent and the specific spectrometer frequency.

The ¹³C NMR spectrum provides a count of the unique carbon environments within the molecule. For this compound, with a molecular formula of C₂₂H₃₆O₂, a total of 22 distinct carbon signals are expected, unless there is accidental overlap.

The aldehyde carbonyl carbon is the most deshielded, appearing significantly downfield (δ 190-200 ppm). The aromatic carbons will resonate in the typical range of δ 110-160 ppm, with the carbon bearing the hydroxyl group (C-OH) and the carbon attached to the pentadecyl chain appearing at the higher end of this range. The carbons of the long alkyl chain will produce a series of signals in the upfield region (δ 14-35 ppm).

Expected ¹³C NMR Data for this compound:

Carbon AssignmentExpected Chemical Shift (δ, ppm)
Aldehyde Carbonyl (C=O)190 - 200
Aromatic C-OH155 - 165
Aromatic C-CHO120 - 130
Other Aromatic Carbons115 - 140
Aromatic C-Alkyl140 - 150
α-Methylene (-CH₂-Ar)30 - 35
Methylene Chain (-(CH₂)₁₃-)22 - 32
Terminal Methyl (-CH₃)~14

Note: These are predicted chemical shift ranges and can vary based on experimental conditions.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For this compound, COSY would show correlations between adjacent aromatic protons and between neighboring methylene protons in the pentadecyl chain, helping to trace the connectivity within these spin systems. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C one-bond correlations). sdsu.eduepfl.ch It is invaluable for assigning the carbon signals for all protonated carbons by linking them to their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart (¹H-¹³C long-range correlations). sdsu.eduepfl.ch HMBC is crucial for piecing together the molecular skeleton. For instance, it would show a correlation between the aldehyde proton and the aromatic carbon it is attached to (C-CHO), as well as the adjacent aromatic carbons. It would also connect the α-methylene protons of the pentadecyl chain to the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. researchgate.net In the case of this compound, NOESY could confirm the ortho-positioning of the hydroxyl and pentadecyl groups relative to the aldehyde by showing spatial proximity between the phenolic -OH proton and the aldehyde proton, as well as between the α-methylene protons and the protons on the aromatic ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and the structure of a compound. chemsrc.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of a molecule. For this compound (C₂₂H₃₆O₂), the expected exact mass would be approximately 332.2715 amu. chemsrc.com This precise mass measurement is a critical step in confirming the molecular formula and distinguishing it from other compounds with the same nominal mass.

Expected HRMS Data for this compound:

Molecular FormulaCalculated Exact Mass (amu)
C₂₂H₃₆O₂332.2715

In addition to providing the molecular weight, mass spectrometry can be used to fragment the molecule into smaller, charged pieces. The pattern of these fragments provides a "fingerprint" that can be used to confirm the structure. Common fragmentation pathways for a molecule like this compound would involve:

Loss of the aldehyde group: A fragmentation resulting in the loss of a CHO radical (29 amu) or CO (28 amu).

Benzylic cleavage: Cleavage of the bond between the aromatic ring and the pentadecyl chain, leading to a stable benzylic cation.

Cleavage within the alkyl chain: Fragmentation at various points along the pentadecyl chain, typically leading to a series of ions separated by 14 amu (corresponding to CH₂ groups).

McLafferty rearrangement: If sterically feasible, a rearrangement involving the transfer of a gamma-hydrogen from the alkyl chain to the carbonyl oxygen, followed by cleavage.

By analyzing these characteristic fragmentation patterns, the presence and position of the hydroxyl, aldehyde, and pentadecyl substituents on the benzene ring can be confidently confirmed.

Ionization Techniques (e.g., ESI-MS, MALDI-TOF, GC-MS)

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of this compound and its derivatives. The choice of ionization technique is critical and depends on the analyte's properties and the desired information.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for polar and thermally labile molecules. For compounds structurally related to this compound, such as anacardic acids (2-hydroxy-6-alkylbenzoic acids), ESI-MS is frequently employed. nih.govmdpi.com In the analysis of anacardic acids, ESI-MS spectra often show a characteristic fragmentation pattern involving the loss of a CO2 molecule (44 Da). mdpi.com For this compound, ESI-MS would be expected to readily produce a protonated molecule [M+H]+ or a deprotonated molecule [M-H]- in positive and negative ion modes, respectively, allowing for accurate molecular weight determination. Tandem mass spectrometry (MS/MS) experiments on these ions would likely involve fragmentation of the pentadecyl chain and cleavage related to the aromatic ring and its functional groups.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another soft ionization technique particularly useful for analyzing complex biological samples and large molecules. While specific MALDI-TOF data for this compound is not prevalent, the technique is highly effective for lipid analysis. scispace.comresearchgate.net It is plausible that matrices such as 2,5-dihydroxybenzoic acid (DHB) or α-cyano-4-hydroxy-trans-cinnamic acid (HCCA) could be used for the analysis of this compound. gavinpublishers.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. Due to the presence of a polar phenolic hydroxyl group, direct analysis of this compound by GC-MS can be challenging. Therefore, derivatization is often required to increase volatility and thermal stability. A common approach for related phenolic lipids in CNSL is silylation, using reagents like N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA). cashews.orgnih.gov This method allows for the successful separation and detection of various long-chain alkylphenols. nih.govsigmaaldrich.com The resulting mass spectra would display characteristic fragments of the silylated derivative, providing structural confirmation. researchgate.net GC-MS analysis of underivatized long-chain anacardic acid methyl esters has also been reported, showing key fragments that help determine the structure. researchgate.net

Technique Ionization Principle Application to this compound Expected Observations
ESI-MS Soft ionization in solutionMolecular weight determination and structural analysis of the polar molecule.[M+H]+ or [M-H]- ions, fragmentation of the alkyl chain.
MALDI-TOF Laser-induced desorption/ionization from a matrixAnalysis in complex mixtures, high mass accuracy.Intact molecular ions with minimal fragmentation.
GC-MS Electron ionization after gas chromatographySeparation and identification, often requires derivatization.Fragmentation pattern of the (often silylated) molecule, providing structural detail.

Vibrational Spectroscopy: Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to its distinct structural features. By analogy with anacardic acids and other substituted benzaldehydes, the following peaks can be predicted. mdpi.comorgchemboulder.compressbooks.pubresearchgate.netresearchgate.net

A broad band in the region of 3100-3500 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic hydroxyl group. mdpi.comresearchgate.net The C-H stretching vibrations of the long pentadecyl alkyl chain would appear as strong absorptions between 2850 and 3000 cm⁻¹. mdpi.comresearchgate.net

The aldehyde group presents two highly characteristic signals. A strong C=O stretching band is expected between 1685 and 1710 cm⁻¹, the position being influenced by conjugation with the aromatic ring. orgchemboulder.compressbooks.pub Additionally, the aldehydic C-H stretch typically appears as one or two moderate bands in the 2695-2830 cm⁻¹ region, with a peak around 2720 cm⁻¹ being particularly diagnostic. orgchemboulder.com

Vibrations associated with the aromatic ring are also expected. The C=C stretching vibrations within the benzene ring usually produce bands in the 1500-1600 cm⁻¹ range. researchgate.net The C-O stretching of the phenolic group would be observed in the 1150-1250 cm⁻¹ region. mdpi.com

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Phenolic O-HStretch, hydrogen-bonded3100 - 3500 (broad)
Alkyl C-HStretch2850 - 3000 (strong)
Aldehydic C-HStretch2695 - 2830 (moderate)
Carbonyl C=OStretch1685 - 1710 (strong)
Aromatic C=CStretch1500 - 1600 (variable)
Phenolic C-OStretch1150 - 1250

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to conjugated systems. The chromophore of this compound consists of a substituted benzene ring containing a hydroxyl group and a formyl (aldehyde) group. These substituents influence the electronic absorption profile.

Based on data for related compounds like anacardic acids and other substituted phenols, the UV-Vis spectrum of this compound in a non-polar solvent would be expected to show absorption maxima characteristic of the phenolic and benzaldehyde (B42025) moieties. researchgate.netresearchgate.netnih.gov Typically, substituted phenols exhibit absorption bands in the range of 270-280 nm, with another band often appearing around 300-340 nm, which can be attributed to the combined electronic effects of the hydroxyl and carbonyl groups on the aromatic ring. researchgate.netresearchgate.netoup.com The exact position and intensity of these bands can be influenced by the solvent polarity. researchgate.netresearchgate.net For instance, analysis of anacardic acid has shown a maximum absorption peak at 336 nm, indicating a conjugated double bond system. researchgate.net The UV spectra for various anacardic acids (triene, diene, monoene) show characteristic profiles that aid in their identification and quantification. nih.gov

Chromophore Electronic Transition Approximate λmax (nm)
Substituted Benzene Ringπ → π~270 - 280
Conjugated System (Phenol-Aldehyde)n → π and π → π*~300 - 340

Chromatographic Techniques for Separation, Purification, and Purity Assessment

Chromatographic methods are essential for the isolation of this compound from its natural sources, typically the complex mixture of phenolic lipids in CNSL, and for assessing its purity.

Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring reaction progress, checking the purity of fractions from column chromatography, and determining appropriate solvent systems. For the separation of CNSL components, silica (B1680970) gel plates are commonly used. gavinpublishers.comnih.gov A mobile phase consisting of a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate (B1210297) or methanol (B129727) and chloroform (B151607), allows for the separation of anacardic acids, cardols, and cardanols based on their differing polarities. researchgate.netresearchgate.netresearchgate.net The addition of a small amount of acetic or formic acid to the eluent can improve the resolution of acidic components like anacardic acids. ipb.ac.id The spots can be visualized under UV light or by using staining reagents.

Column chromatography is the primary method for the preparative scale purification of this compound from CNSL. Both normal-phase and reversed-phase chromatography can be employed.

In normal-phase chromatography, silica gel is a common stationary phase. Elution is typically performed with a gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity by adding ethyl acetate or chloroform. gavinpublishers.comresearchgate.net This allows for the separation of compounds based on their polarity, with less polar compounds eluting first.

Reversed-phase column chromatography, using stationary phases like C18-bonded silica, separates compounds based on hydrophobicity. researchgate.net Furthermore, silica gel impregnated with silver nitrate (B79036) has been successfully used to separate the different unsaturated forms (monoene, diene, triene) of anacardic acids. nih.gov

High-Performance Liquid Chromatography (HPLC) offers superior resolution and is used for both analytical quantification and preparative isolation of this compound and its derivatives. nih.govembrapa.br Reversed-phase HPLC, typically with a C18 column, is the most common mode for analyzing CNSL components. researchgate.net

A mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small percentage of an acid like acetic acid to improve peak shape, is frequently used. oup.comnih.govresearchgate.net Isocratic or gradient elution can be applied to achieve optimal separation of the various phenolic lipids. nih.gov Detection is commonly performed using a UV-Vis or a diode-array detector (DAD) set at a wavelength around 280 nm, where the phenolic compounds exhibit strong absorbance. nih.govresearchgate.net Preparative HPLC can be used to isolate high-purity fractions of specific components for further structural and biological studies. mdpi.comembrapa.br

Elemental Compositional Analysis (CHNS)

Elemental analysis provides quantitative information about the percentage of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a compound. This technique is instrumental in the characterization of this compound derivatives, particularly Schiff bases, by comparing the experimentally determined elemental composition with the theoretically calculated values for the proposed molecular structures. The congruence between the found and calculated values serves as a strong indicator of the successful synthesis and purity of the intended product.

In a notable study, a Schiff base derivative, 3-Chloro-N'-(2-hydroxy-4-pentadecylbenzylidene)benzo[b]thiophene-2-carbohydrazide, was synthesized from a close isomer, 2-hydroxy-4-pentadecylbenzaldehyde (B8506794). researchgate.net The structure of this new compound was rigorously confirmed through various spectroscopic methods, with elemental analysis playing a key role. researchgate.net The experimental findings for the elemental composition were in excellent agreement with the calculated values, thereby validating the proposed structure. researchgate.net

The results of the elemental analysis for this derivative are presented in the interactive data table below.

Elemental Analysis Data for 3-Chloro-N'-(2-hydroxy-4-pentadecylbenzylidene)benzo[b]thiophene-2-carbohydrazide

ElementCalculated (%)Found (%)
Carbon (C)68.8069.09
Hydrogen (H)7.648.07
Nitrogen (N)5.185.39
Sulfur (S)5.926.20

Data sourced from Molbank, 2011, M734. researchgate.net

The close correlation between the calculated and experimentally found percentages for carbon, hydrogen, nitrogen, and sulfur provides strong evidence for the successful synthesis of the target Schiff base derivative. researchgate.net This analytical method, therefore, is an indispensable tool in the structural elucidation of novel derivatives of this compound.

Similarly, the elemental analysis of another related Schiff base, 2-[(4-Bromophenylimino)methyl]-5-pentadecylphenol, which was synthesized from 2-hydroxy-4-pentadecylbenzaldehyde and 4-bromoaniline, further underscores the importance of this technique in confirming the chemical composition of such compounds. researchgate.net

Derivatization and Chemical Modification Strategies of 2 Hydroxy 6 Pentadecylbenzaldehyde

Synthesis of Schiff Base Derivatives

The aldehyde functionality of 2-Hydroxy-6-pentadecylbenzaldehyde is a prime site for derivatization, most notably through the formation of Schiff bases (imines). These reactions involve the condensation of the aldehyde with various primary nitrogen nucleophiles.

Condensation Reactions with Primary Amines

The reaction of 2-hydroxybenzaldehydes with primary amines is a fundamental method for synthesizing Schiff bases. While specific studies on the 6-pentadecyl isomer are not extensively documented, research on the closely related 2-hydroxy-4-pentadecylbenzaldehyde (B8506794) provides a strong model for its reactivity. The condensation of this isomer with various substituted aromatic or heterocyclic amines in ethanol, often catalyzed by a few drops of acetic acid, proceeds under reflux to yield the corresponding anils or imines. researchgate.net The intramolecular hydrogen bond that forms between the phenolic hydroxyl group and the imine nitrogen (O–H···N) is a characteristic feature of these compounds, leading to the formation of a stable six-membered pseudo-ring. nih.gov This interaction is crucial in the tautomerism observed in 2-hydroxy Schiff bases, which can exist in equilibrium between the enol-imine and keto-amine forms. nih.gov

The general reaction scheme involves the nucleophilic attack of the primary amine on the aldehyde's carbonyl carbon, followed by dehydration to form the characteristic azomethine (C=N) bond.

Table 1: Examples of Schiff Base Synthesis with a 2-Hydroxy-pentadecylbenzaldehyde Isomer Based on reactions with 2-hydroxy-4-pentadecylbenzaldehyde

Amine ReactantSolventConditionsProduct TypeReference
Substituted Aromatic AminesEthanolReflux with Acetic AcidAromatic Schiff Base researchgate.net
Substituted Heterocyclic AminesEthanolReflux with Acetic AcidHeterocyclic Schiff Base researchgate.net

Reactions with Hydrazides

Similar to primary amines, hydrazides react with this compound to form N-acylhydrazones, a specific class of Schiff bases. These reactions are typically carried out by refluxing the aldehyde and the hydrazide in a suitable solvent like ethanol. researchgate.net For instance, novel Schiff base compounds have been synthesized from the reaction of 2-hydroxy-4-pentadecylbenzaldehyde with substituted benzothiophene-2-carboxylic acid hydrazide. researchgate.net The resulting hydrazones possess the characteristic C=N-NH-C=O linkage and their structures are typically confirmed using spectroscopic methods such as IR, NMR, and mass spectrometry. researchgate.net

Formation of Heterocyclic Compounds (e.g., benzothiophene (B83047) and pyrazolone (B3327878) moieties)

The scaffold of this compound can be used to construct more complex heterocyclic systems.

Benzothiophene Moieties : By using a hydrazide that already contains a heterocyclic ring, such as benzothiophene-2-carboxylic acid hydrazide, the resulting Schiff base incorporates this moiety directly into its structure. researchgate.net The synthesis involves the standard condensation reaction previously described. researchgate.net

Pyrazolone Moieties : While direct synthesis from this compound is not explicitly detailed in the surveyed literature, a plausible pathway involves a two-step process. First, the aldehyde would be condensed with a suitable hydrazine (B178648) derivative, such as ethyl acetoacetate (B1235776) hydrazone, to form an intermediate hydrazone. Subsequent intramolecular cyclization of this intermediate, often promoted by acidic or basic conditions, would lead to the formation of a pyrazolone ring. The reaction of hydrazones to form pyrazole (B372694) derivatives is a known synthetic strategy in heterocyclic chemistry. clockss.org

Kinetic and Thermodynamic Studies of Imine Bond Formation

The formation of the imine bond is a reversible process, allowing for the application of dynamic covalent chemistry principles. nih.govnih.gov The stability and formation rate of imines derived from salicylaldehydes are influenced by several factors, including the electronic nature of the amine and aldehyde, the solvent, and the pH. nih.gov

Kinetic vs. Thermodynamic Control : In competitive reactions with a mixture of amines, the product distribution can be governed by either kinetic or thermodynamic control. nih.gov For instance, in organic solvents, an imine derived from an aliphatic amine might form faster (kinetic product), while the hydrazone or oxime could be the more stable long-term product (thermodynamic product). nih.gov The presence of the ortho-hydroxyl group can influence this equilibrium by stabilizing the imine through intramolecular hydrogen bonding. nih.gov

Equilibrium and pH Dependence : In aqueous solutions, the stability of imines is highly pH-dependent. Hydrazones and oximes often form more readily and are more stable across a wider pH range compared to imines from aliphatic amines. nih.gov Studies on related systems show that the equilibrium can be shifted by external stimuli, demonstrating the dynamic nature of the imine bond. nih.govresearchgate.net Although specific kinetic data for this compound is unavailable, these general principles are directly applicable to its reactions.

Functionalization of the Phenolic Hydroxyl Group

The phenolic hydroxyl group offers another site for chemical modification, allowing for the synthesis of esters and ethers, which alters the compound's polarity and chemical properties.

Esterification and Etherification Reactions

Esterification : The phenolic hydroxyl group can be readily converted into an ester. Standard esterification procedures, such as reaction with an acyl chloride or acid anhydride (B1165640) in the presence of a base (e.g., pyridine (B92270) or triethylamine), are applicable. This reaction transforms the hydroxyl group into an ester linkage (-O-C=O), effectively masking the phenolic character of the parent molecule.

Etherification : The synthesis of ethers from the phenolic group is commonly achieved via the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a suitable base (e.g., sodium hydride or potassium carbonate) to form a phenoxide ion. This nucleophilic phenoxide is then reacted with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to form the corresponding ether derivative. This method is used in the synthesis of related complex molecules where selective etherification of a hydroxyl group on a benzaldehyde (B42025) ring is required. google.com

Table 2: Potential Functionalization of the Hydroxyl Group

Reaction TypeReagentsFunctional Group Formed
EsterificationAcyl Chloride / Acid Anhydride + BaseEster (-O-CO-R)
EtherificationAlkyl Halide + BaseEther (-O-R)

Chelation Chemistry with Metal Ions

The presence of a hydroxyl group ortho to an aldehyde group in this compound provides a bidentate chelation site for metal ions. This structural motif is analogous to that found in salicylaldehyde (B1680747) and its derivatives, which are well-known for their ability to form stable complexes with a variety of metal ions. The chelation involves the deprotonation of the phenolic hydroxyl group and the coordination of the aldehyde's carbonyl oxygen to a metal center, forming a stable six-membered ring.

Studies on similar structures, such as 2,6-dihydroxybenzaldehyde (B146741) aroylhydrazones, have demonstrated potent iron-chelating properties. These analogues effectively bind ferric ions (Fe³⁺), highlighting the capacity of the ortho-hydroxy-aldehyde framework to coordinate with transition metals. The additional hydroxyl group in these analogues enhances their chelation efficiency and cytoprotective activity against oxidative stress induced by free iron ions. chemrxiv.org While direct studies on this compound are limited, the established chemistry of salicylaldehyde and its derivatives suggests that it would readily form complexes with a range of metal ions including, but not limited to, copper (Cu²⁺), nickel (Ni²⁺), zinc (Zn²⁺), and cobalt (Co²⁺). The long pentadecyl chain introduces significant lipophilicity to these potential metal complexes, which could influence their solubility and transport properties in biological and materials science applications. The goal of such chelation is often the subtle modulation of metal ion homeostasis rather than complete removal, which is crucial in contexts like neurodegenerative disease therapy. researchgate.net

Chemical Transformations of the Pentadecyl Side Chain

The 15-carbon alkyl side chain of this compound offers a site for chemical modifications that can significantly alter the physical and biological properties of the molecule.

The pentadecyl side chain in naturally derived precursors of this compound, such as anacardic acid from cashew nut shell liquid (CNSL), can be unsaturated. nih.gov Catalytic hydrogenation is a common strategy to produce the fully saturated pentadecyl side chain, resulting in a more stable compound. nih.gov This process typically involves the use of catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere.

Conversely, while less common for this specific molecule, dehydrogenation of the alkyl chain could introduce unsaturation, providing sites for further functionalization like polymerization or cross-linking. Research on the selective hydrogenation of alkylphenols, which are structurally related, indicates that catalysts like Pd/γ-Al2O3 can be employed to selectively hydrogenate the aromatic ring while potentially leaving the side chain intact, or vice-versa, depending on the reaction conditions. chemrxiv.orgosti.gov For instance, high selectivity towards cyclohexanone (B45756) formation from phenol (B47542) hydrogenation is achievable, suggesting that the aromatic ring is often more susceptible to hydrogenation than the alkyl side chain under specific catalytic conditions. researchgate.netosti.gov

The length and degree of saturation of the alkyl side chain are critical determinants of the biological activity of anacardic acid analogues. Studies have shown that variations in the chain length of synthetic anacardic acids with saturated linear alkyl side chains directly influence their antibacterial properties. nih.gov This indicates that modifying the pentadecyl chain of this compound, for instance, by synthesizing analogues with shorter or longer alkyl chains, could be a viable strategy to modulate its biological efficacy.

The presence and position of double bonds within the side chain are also known to affect biological activity. While not always essential, unsaturation can synergistically enhance the bioactivity of these compounds. nih.gov Therefore, the synthesis of this compound analogues with varying degrees of unsaturation in the side chain is a key area of investigation for tuning its properties.

Anacardic Acid Analogue Side Chain Structure Observed Property
Synthetic Analogue 1Saturated C12 Alkyl ChainModified antibacterial activity
Synthetic Analogue 2Saturated C14 Alkyl ChainVaried antibacterial activity
Natural Anacardic Acid (1a-d)Unsaturated C15 Alkyl ChainsBasis for derivatization

This table is generated based on findings from studies on anacardic acid analogues, which serve as a model for potential modifications to the pentadecyl side chain of this compound. nih.gov

Regioselective Functionalization of the Aromatic Ring

The aromatic ring of this compound is activated towards electrophilic substitution by the electron-donating hydroxyl group and deactivated by the electron-withdrawing aldehyde group. The hydroxyl group is a strong ortho-, para-director, while the aldehyde group is a meta-director. Given that the positions ortho and para to the hydroxyl group are position 3, 5, and the para position is occupied by the pentadecyl group, further substitution is directed primarily to the 3 and 5 positions.

The directing effects of the existing substituents are crucial for achieving regioselectivity in further functionalization of the aromatic ring. For instance, in electrophilic aromatic substitution reactions such as nitration or halogenation, the incoming electrophile would be directed to the positions activated by the hydroxyl group. However, the steric hindrance from the adjacent pentadecyl group at position 6 would likely favor substitution at the 3- and 5-positions. Strategies for regioselective C-H bond functionalization, often employing transition metal catalysis, could provide pathways to introduce substituents at specific positions that might be inaccessible through classical electrophilic substitution. osti.govnih.gov The choice of directing groups and catalytic systems is paramount in overcoming the inherent reactivity patterns of the substituted benzene (B151609) ring. osti.govnih.gov

Structure Activity Relationship Sar Studies of 2 Hydroxy 6 Pentadecylbenzaldehyde Derivatives

Elucidation of Structural Determinants for Biological Activity

The biological activity of 2-hydroxy-6-pentadecylbenzaldehyde derivatives is intricately linked to the specific arrangement and nature of their constituent parts. The interplay between the aromatic ring, the long alkyl chain, and the reactive aldehyde or imine moiety governs the interaction of these molecules with biological targets.

The substitution pattern on the aromatic ring is a key determinant of the biological efficacy of this class of compounds. While direct SAR studies on this compound are not extensively documented in publicly available literature, valuable insights can be drawn from studies on closely related isomers, such as 2-hydroxy-4-pentadecylbenzaldehyde (B8506794). For instance, in a series of Schiff base derivatives of 2-hydroxy-4-pentadecylbenzaldehyde, the introduction of various substituents on a secondary aromatic ring, introduced via the imine linkage, was shown to significantly modulate antimicrobial activity.

Specifically, the presence of electron-withdrawing groups, such as chloro and nitro moieties, on the secondary aromatic ring has been observed to enhance the antimicrobial properties of the resulting Schiff bases. This suggests that the electronic properties of the aromatic system play a crucial role in the mechanism of action, potentially by influencing the molecule's ability to participate in charge-transfer interactions or by modulating the reactivity of the imine bond.

Substituent on Secondary Aromatic RingObserved Effect on Antimicrobial Activity
Electron-withdrawing groups (e.g., -Cl, -NO2)Enhancement of activity
Electron-donating groups (e.g., -OCH3)Variable, often reduced activity
UnsubstitutedBaseline activity

This table illustrates the general trends observed in the modification of aromatic substituents in derivatives of the isomeric 2-hydroxy-4-pentadecylbenzaldehyde and provides a predictive framework for the 6-pentadecyl isomer.

Studies on analogous long-chain phenolic compounds have demonstrated that the length of the alkyl chain can influence the compound's ability to partition into lipid bilayers, thereby affecting its bioavailability and interaction with membrane-bound enzymes or receptors. It is hypothesized that the pentadecyl chain in this compound derivatives serves to anchor the molecule in a lipid environment, positioning the reactive pharmacophore (the hydroxybenzaldehyde or resulting imine) for optimal interaction with its target. Variations in chain length or the introduction of unsaturation could alter the flexibility and spatial orientation of the molecule, leading to changes in biological activity.

Pentadecyl Chain ModificationPredicted Impact on Activity
Chain shorteningPotential decrease in membrane partitioning and activity
Chain lengtheningMay enhance lipophilicity up to an optimal point
Introduction of unsaturationAltered flexibility and potential for new interactions

This predictive table is based on general principles of medicinal chemistry concerning the role of long alkyl chains in drug-target interactions.

The aldehyde group of this compound is a key functional handle that can be readily converted into other functional groups, most notably imines (Schiff bases) through condensation with primary amines. This transformation dramatically alters the electronic and steric properties of the molecule, leading to a diverse range of bioactivities.

The aldehyde itself can be reactive, potentially forming covalent bonds with nucleophilic residues in biological macromolecules. However, its conversion to an imine introduces a new site for hydrogen bonding and a more extended conjugated system, which can significantly influence the compound's interaction with its biological target. For example, in the aforementioned study on 2-hydroxy-4-pentadecylbenzaldehyde derivatives, the formation of Schiff bases with various aromatic and heterocyclic amines was a successful strategy to generate compounds with potent antimicrobial activity. researchgate.net The nature of the amine used for condensation introduces a new element of structural diversity, allowing for the fine-tuning of the bioactivity profile. The imine nitrogen can act as a hydrogen bond acceptor, and the substituent introduced via the amine can engage in additional interactions with the target.

Development of Pharmacophore Models for Targeted Activity

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. For this compound derivatives, a pharmacophore model would typically include features such as:

A hydrogen bond donor: The phenolic hydroxyl group.

A hydrogen bond acceptor: The oxygen of the aldehyde or the nitrogen of the imine.

A hydrophobic/lipophilic region: The long pentadecyl chain.

An aromatic ring feature.

By analyzing a set of active and inactive derivatives, a 3D pharmacophore model can be developed. This model serves as a virtual template for the design and in silico screening of new compounds with a higher probability of exhibiting the desired biological activity. The development of such models is a crucial step in moving from broad screening to targeted drug design.

Comparative Analysis of Diverse Derivative Classes

A comparative analysis of different classes of this compound derivatives reveals how modifications to the core scaffold can lead to distinct biological activity profiles. The primary classes of derivatives that have been explored, particularly for the isomeric 2-hydroxy-4-pentadecylbenzaldehyde, are Schiff bases.

Derivative ClassKey Structural FeatureCommon Biological Activity
Aldehyde (parent)-CHO groupPrecursor, potential intrinsic activity
Schiff Bases (Imines)-CH=N-R linkageAntimicrobial, potential for other activities

The conversion of the aldehyde to a Schiff base generally leads to an enhancement of antimicrobial activity. researchgate.net This suggests that the imine moiety and the appended 'R' group are critical for the observed biological effects. Further diversification by varying the amine component used to form the Schiff base can lead to a wide array of compounds with potentially different spectra of activity. For instance, Schiff bases derived from aromatic amines may exhibit different potencies and selectivities compared to those derived from heterocyclic amines due to their distinct electronic and steric properties. A systematic exploration of these derivative classes is essential for a comprehensive understanding of the SAR of the this compound scaffold.

Computational Chemistry and Molecular Modeling in Research on 2 Hydroxy 6 Pentadecylbenzaldehyde

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and molecular biology for understanding the interaction between a ligand, such as 2-Hydroxy-6-pentadecylbenzaldehyde, and a biological target, typically a protein or enzyme.

Prediction of Binding Modes and Affinities

In the absence of direct studies on this compound, we can look to research on the closely related anacardic acid. For instance, molecular docking studies on anacardic acid derivatives have been performed to predict their binding affinities with various enzymes. These studies typically generate a docking score, which is a measure of the binding affinity. A lower (more negative) docking score generally indicates a more stable protein-ligand complex.

Hypothetically, a molecular docking study of this compound against a specific protein target would involve preparing the 3D structure of the compound and the protein and then using a docking algorithm to predict the most likely binding poses. The results would be ranked based on their predicted binding affinities, providing a starting point for understanding how the molecule might interact with biological systems.

Identification of Key Residues in Binding Pockets

A crucial outcome of molecular docking is the identification of key amino acid residues within the protein's binding pocket that are involved in the interaction with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For example, studies on anacardic acid have identified key residues in the binding sites of enzymes like p300 histone acetyltransferase (HAT). It is plausible that the hydroxyl and aldehyde groups of this compound would also form critical hydrogen bonds with polar residues in a target's binding site, while the long pentadecyl chain would likely engage in hydrophobic interactions.

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules with a high degree of accuracy. These methods can provide deep insights into the structure, stability, and reactivity of a compound like this compound.

Analysis of Molecular Orbitals and Electron Density

DFT calculations can determine the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that relates to the chemical reactivity and stability of a molecule. A smaller gap suggests that the molecule is more reactive. Furthermore, the distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, can identify the electron-rich and electron-poor regions of the molecule, which are indicative of sites prone to electrophilic and nucleophilic attack, respectively. For this compound, the phenolic hydroxyl group and the aldehyde oxygen would be expected to be electron-rich regions.

Prediction of Reaction Mechanisms and Transition States

QM calculations are invaluable for mapping out potential reaction pathways and identifying the transition states involved. For this compound, this could involve studying its oxidation, reduction, or its participation in condensation reactions. By calculating the energy barriers associated with different reaction pathways, researchers can predict the most likely mechanism and the conditions required for a reaction to occur. Although specific studies on this aldehyde are scarce, research on similar phenolic aldehydes often employs these methods to understand their chemical transformations.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR models for this compound were found, the principles of QSAR would be applicable to a series of its analogs.

A hypothetical QSAR study on derivatives of this compound would involve synthesizing or computationally generating a set of related molecules with variations in their structure. The biological activity of these compounds would be measured experimentally. Then, various molecular descriptors (physicochemical properties, electronic properties, and 3D structural features) would be calculated for each molecule. Statistical methods would then be used to build a model that correlates these descriptors with the observed biological activity. Such a model could then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds.

Derivation of Predictive Models for Biological Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling represents a cornerstone in the computational assessment of this compound and its analogues. researchgate.netnih.gov QSAR models are mathematical equations that correlate the structural or property-based descriptors of a series of compounds with their experimentally determined biological activities. nih.gov The primary goal is to develop a statistically robust model that can predict the activity of new, untested compounds. nih.govbio-hpc.eu

For this compound, a hypothetical QSAR study would involve synthesizing a series of derivatives by modifying the pentadecyl chain, the hydroxyl group, or the aldehyde functional group. The biological activity of these compounds against a specific target, for instance, an enzyme or a receptor, would then be determined.

The development of a QSAR model involves several key steps:

Data Set Preparation: A diverse set of this compound analogues with a wide range of biological activities would be compiled.

Descriptor Calculation: A multitude of molecular descriptors for each compound would be calculated.

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are employed to build the QSAR model. nih.gov

Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques. researchgate.net

A representative, albeit hypothetical, QSAR data table for a series of this compound derivatives might look as follows:

Compound IDR-group ModificationLogPMolecular WeightPredicted pIC50
HPB-001-CH35.2362.586.1
HPB-002-C2H55.7376.616.5
HPB-003-CF35.9416.577.2
HPB-004-Cl5.8382.996.8
HPB-005-OCH35.0378.586.3

Identification of Significant Molecular Descriptors

The predictive accuracy of a QSAR model is critically dependent on the selection of appropriate molecular descriptors. researchgate.net These descriptors are numerical values that characterize the chemical and physical properties of a molecule. For this compound, a range of descriptors would be considered to capture its structural nuances.

2D Descriptors: These are calculated from the 2D representation of the molecule and include:

Topological descriptors: Indices that describe the branching and connectivity of the molecule, such as the Kier & Hall kappa indices.

Constitutional descriptors: Simple counts of atoms, bonds, rings, and molecular weight.

Electronic descriptors: Properties related to the distribution of electrons, such as partial charges on atoms.

3D Descriptors: These descriptors are derived from the 3D conformation of the molecule and include:

Geometrical descriptors: Information about the molecule's shape and size, such as molecular surface area and volume.

Quantum chemical descriptors: Properties calculated using quantum mechanics, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and dipole moment.

The following table illustrates some of the key molecular descriptors that would be significant in a QSAR study of this compound:

Descriptor TypeDescriptor NamePotential Significance
LipophilicityLogPInfluences membrane permeability and binding to hydrophobic pockets.
ElectronicDipole MomentRelates to the polarity and potential for electrostatic interactions.
StericMolar RefractivityDescribes the volume occupied by the molecule and its polarizability.
TopologicalKappa Shape IndicesQuantifies the degree of branching and linearity of the pentadecyl chain.
Quantum ChemicalHOMO/LUMO EnergiesIndicates the molecule's reactivity and ability to participate in charge transfer.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Protein Stability

Molecular dynamics (MD) simulations provide a powerful computational microscope to observe the time-dependent behavior of molecules. nih.gov For this compound, MD simulations are invaluable for:

Conformational Analysis: The long pentadecyl chain of the molecule can adopt a multitude of conformations. MD simulations can explore the conformational landscape of the molecule in different environments (e.g., in water or a lipid bilayer) to identify the most probable and biologically relevant shapes.

Ligand-Protein Stability: If a protein target for this compound is known or has been predicted, MD simulations can be used to study the stability of the ligand-protein complex. By simulating the complex over time, researchers can analyze the interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. The interaction between ligands and proteins can induce changes in the protein's thermal stability. nih.gov

The simulation would involve placing the this compound molecule and its target protein in a simulated physiological environment and solving Newton's equations of motion for all atoms in the system. The resulting trajectory provides a detailed picture of the dynamic interplay between the ligand and the protein.

In Silico ADMET Property Prediction (for research and optimization purposes)

The assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in the early stages of drug discovery to filter out candidates with unfavorable profiles. nih.gov In silico ADMET prediction tools utilize computational models to estimate these properties for a given molecule. nih.govnih.gov

For this compound, a variety of ADMET properties can be predicted:

Absorption: Prediction of oral bioavailability and intestinal absorption, often based on properties like lipophilicity (LogP) and topological polar surface area (TPSA). nih.gov

Distribution: Estimation of plasma protein binding and blood-brain barrier permeability.

Metabolism: Identification of potential sites of metabolism by cytochrome P450 enzymes.

Excretion: Prediction of the likely route and rate of elimination from the body.

Toxicity: Early-stage prediction of potential toxicities such as mutagenicity, carcinogenicity, and cardiotoxicity.

A summary of predicted ADMET properties for this compound might be presented as follows:

ADMET PropertyPredicted Value/ClassificationImplication for Research
Human Intestinal AbsorptionHighGood potential for oral absorption.
Blood-Brain Barrier PermeabilityLowUnlikely to cause central nervous system side effects.
Cytochrome P450 2D6 InhibitionNon-inhibitorLower risk of drug-drug interactions.
AMES MutagenicityNon-mutagenicLow likelihood of causing genetic mutations.
hERG InhibitionLow riskReduced potential for cardiotoxicity.

Cheminformatics Approaches for Virtual Screening and Library Design

Cheminformatics combines computer and information science to address problems in chemistry. In the context of this compound research, cheminformatics plays a vital role in:

Virtual Screening: This technique involves computationally screening large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. If a pharmacophore model is developed based on the key features of this compound, it can be used to search for other molecules with a similar arrangement of features.

Library Design: Based on the insights gained from QSAR and other modeling studies, cheminformatics tools can be used to design a focused library of this compound derivatives. This library would be enriched with compounds that have a higher probability of exhibiting the desired biological activity and favorable ADMET properties, thereby streamlining the synthetic and testing efforts.

These computational strategies collectively provide a robust framework for the systematic and efficient investigation of this compound, guiding further experimental work and accelerating its potential journey from a natural product to a valuable therapeutic agent.

Advanced Research Applications of 2 Hydroxy 6 Pentadecylbenzaldehyde and Its Derivatives

Development of Chemical Probes for Cellular and Molecular Systems

The salicylaldehyde (B1680747) moiety is a key component in the design of fluorescent chemosensors. Derivatives of salicylaldehyde are utilized to create "turn-on" fluorescent probes for detecting various analytes, including metal ions. For instance, salicylaldehyde analogues have been successfully used to construct probes for the sensitive and selective detection of Arsenic(V) in groundwater rsc.org. The mechanism often involves the formation of a Schiff base, where the fluorescence properties of the molecule change upon binding to the target analyte.

In this context, 2-Hydroxy-6-pentadecylbenzaldehyde serves as an ideal starting material for developing novel chemical probes. The aldehyde and hydroxyl groups can participate in the formation of sensor molecules, while the long pentadecyl chain can modulate the probe's solubility and its interaction with biological membranes. This lipophilic tail can facilitate the transport of the probe across cell membranes, enabling the detection of intracellular analytes. For example, salicylaldehyde-decorated gold nanoclusters have been developed as fluorescent nanosensors for the detection of Cadmium(II) nih.gov. The incorporation of a pentadecyl chain into such systems could enhance their affinity for lipid-rich environments.

Probe TypeTarget AnalyteStructural BasisPotential Role of Pentadecyl Chain
Fluorescent ChemosensorMetal Ions (e.g., As(V), Cd(II))Salicylaldehyde Schiff BaseEnhanced membrane permeability and localization
NanosensorMetal Ions (e.g., Cd(II))Salicylaldehyde-functionalized nanoparticlesImproved interaction with lipid bilayers

Applications in Material Science (e.g., thermochromism, photochromism, liquid crystallinity)

Salicylaldehyde derivatives, particularly N-salicylidene anilines (Schiff bases), are well-known for their thermochromic and photochromic properties rsc.orgsciencepg.com. These properties arise from the ability of the molecules to undergo reversible intramolecular proton transfer between the enol and keto tautomeric forms upon stimulation by heat or light rsc.orgnih.govwikimedia.org. This transformation leads to a change in the electronic structure and, consequently, a change in color.

This compound can be readily converted into a variety of Schiff base derivatives. The long pentadecyl chain in these derivatives is expected to have a significant influence on their material properties. The flexible alkyl chain can promote the formation of liquid crystalline phases libretexts.orgwikipedia.orgrsc.orgdailymotion.comyoutube.com. The combination of photo/thermochromic behavior with liquid crystallinity could lead to the development of novel "smart" materials with tunable optical and phase-transition properties. For example, polyurethane derivatives have been shown to exhibit multicolor luminescence driven by heat/light-induced aggregation, a process that could be influenced by long alkyl chains acs.org.

Material PropertyUnderlying MechanismKey Structural FeatureInfluence of Pentadecyl Chain
ThermochromismEnol-keto tautomerismSalicylaldehyde coreMay influence transition temperatures and stability of phases
PhotochromismLight-induced enol-keto tautomerismSalicylaldehyde coreMay affect switching kinetics and fatigue resistance
Liquid CrystallinityMolecular orderingLong, rigid molecular shapePromotes the formation of nematic or smectic phases

Utilization as Intermediates in Complex Organic Synthesis

Anacardic acid and its derivatives are recognized as versatile starting materials for the synthesis of a wide range of biologically active compounds and industrial chemicals alphonsacashew.commdpi.comudsm.ac.tznih.gov. The presence of multiple functional groups allows for various chemical modifications. This compound, being a direct derivative of anacardic acid, is a valuable intermediate in multistep organic synthesis nih.govdlsu.edu.phnih.govbeilstein-journals.orgnih.gov.

The aldehyde functionality is particularly useful as it can undergo a wide array of chemical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in various carbon-carbon bond-forming reactions such as aldol (B89426) condensations, Wittig reactions, and Grignard additions organic-chemistry.org. For example, Garner's aldehyde, a chiral amino aldehyde, is a widely used intermediate in the synthesis of enantiopure natural products beilstein-journals.orgnih.gov. Similarly, this compound can serve as a key building block for the synthesis of complex natural product analogues and other target molecules with long alkyl chains. The synthesis of anacardic acid derivatives with modified alkyl chains has been explored for their antibacterial activities nih.gov.

Reaction TypeProduct ClassPotential Application
Oxidation2-Hydroxy-6-pentadecylbenzoic acidPrecursor for pharmaceuticals and polymers
Reduction2-Hydroxymethyl-3-pentadecylphenolBuilding block for resins and surfactants
Schiff Base FormationN-substituted iminesLigands for catalysis, photochromic materials
Wittig ReactionAlkenyl derivativesSynthesis of natural product analogues
Aldol Condensationα,β-Unsaturated aldehydesIntermediates for further functionalization

Potential in Biotechnological Contexts (e.g., fluorescent markers, bio-based materials)

The unique combination of a fluorescent head group precursor and a long biocompatible tail makes this compound an attractive molecule for various biotechnological applications. As discussed earlier, its derivatives can function as fluorescent probes. When used in biological systems, these can act as fluorescent markers for specific cellular components or processes. The lipophilic pentadecyl chain can anchor the fluorescent marker to cell membranes or other lipid structures, allowing for targeted imaging.

Furthermore, the compound holds promise as a monomer for the synthesis of bio-based polymers and materials alphonsacashew.commdpi.comnih.govresearchgate.net. Anacardic acid and cardanol (B1251761), a related compound from cashew nut shell liquid, are already being explored for the production of bio-based resins, polymers, and composites udsm.ac.tzresearchgate.net. The aldehyde group of this compound can be utilized for polymerization reactions, leading to the formation of novel biodegradable and renewable materials. These materials could find applications in drug delivery, tissue engineering, and as environmentally friendly alternatives to petroleum-based plastics. The inherent biological activities of anacardic acid derivatives, such as their antibacterial and antioxidant properties, could also be imparted to these new materials alphonsacashew.commdpi.comnih.govnih.gov.

Application AreaSpecific UseAdvantage of this compound
Fluorescent MarkersCellular imaging, membrane labelingEnhanced lipophilicity for membrane targeting
Bio-based PolymersBiodegradable plastics, resinsRenewable resource, potential for built-in bioactivity
Drug DeliveryLiposomal and micellar formulationsBiocompatible anchor for drug carriers

Conclusion and Future Research Trajectories for 2 Hydroxy 6 Pentadecylbenzaldehyde

Synthesis and Derivatization: Challenges and Innovations

The synthesis of 2-Hydroxy-6-pentadecylbenzaldehyde is intrinsically linked to the chemistry of its precursor, 2-hydroxy-6-pentadecylbenzoic acid (anacardic acid). The primary challenge lies in the selective transformation of the carboxylic acid group to an aldehyde without affecting the hydroxyl group and the long alkyl chain.

Current and foreseeable challenges include:

Selective Reduction: Standard reduction methods for carboxylic acids can also reduce the aldehyde product further to an alcohol. Protecting the phenolic hydroxyl group and then using mild reducing agents specific for carboxylic acids would be a viable but multi-step approach.

Starting Material Heterogeneity: Natural anacardic acid is a mixture of saturated and unsaturated (mono-, di-, and triene) C15 side chains. mdpi.comresearchgate.net This heterogeneity can lead to a mixture of corresponding aldehydes, complicating purification and characterization.

Scalability: Laboratory-scale syntheses may not be readily scalable for potential industrial applications due to the need for specific reagents and controlled reaction conditions.

Innovations to address these challenges could involve:

Catalytic Approaches: Developing novel catalytic systems for the direct, one-step reduction of the carboxylic acid group in the presence of the phenol (B47542) would be a significant advancement.

Flow Chemistry: Utilizing microreactor technology could offer better control over reaction parameters, improve selectivity, and enhance scalability.

Biocatalysis: Employing enzymes for the selective transformation of anacardic acid could provide a greener and more efficient synthetic route.

Derivatization of this compound, particularly through the reactive aldehyde and phenolic hydroxyl groups, opens avenues for creating a diverse library of compounds for biological screening. A key area of innovation would be the synthesis of Schiff bases, which are known for their wide range of biological activities. researchgate.net

Future Directions in Structure-Activity Relationship (SAR) Studies

The biological activities of anacardic acids and their derivatives are well-documented, providing a roadmap for future SAR studies on this compound. The primary determinants of activity in anacardic acids are the carboxyl group and the nature of the long alkyl chain. nih.gov

Key areas for future SAR investigations include:

Impact of the Aldehyde Group: A crucial study would be to compare the biological activity of this compound with its parent anacardic acid to understand the role of the aldehyde functionality.

Alkyl Chain Modifications: Systematic variation of the length and degree of unsaturation of the pentadecyl chain will be critical. Studies on anacardic acids have shown that the unsaturation in the alkyl side chain can significantly influence antibacterial and antioxidant activities. mdpi.comnih.gov

Derivatives of the Hydroxyl and Aldehyde Groups: Synthesizing a series of derivatives (e.g., ethers, esters from the hydroxyl group, and imines, oximes from the aldehyde group) and evaluating their biological activities will provide a comprehensive SAR profile.

A comparative study of the SAR of this compound with other phenolic lipids could provide valuable insights.

Compound Class Key Structural Features for Activity Potential Read-Across for this compound
Anacardic Acids Carboxylic acid group, length and unsaturation of alkyl chain. mdpi.comnih.govThe aldehyde group may modulate the activity observed for the carboxylic acid. The alkyl chain properties will likely be a major determinant of potency and selectivity.
Cardanols Phenolic hydroxyl group and long alkyl chain. nih.govProvides a baseline for the activity of the core phenolic lipid structure, highlighting the contribution of the aldehyde group.
Schiff Bases of Hydroxybenzaldehydes Imino group (-C=N-), substituents on the aromatic rings. researchgate.netDerivatization of the aldehyde to form Schiff bases could unlock novel biological activities not present in the parent compound.

Advancements in Computational and Analytical Methodologies

The study of this compound will benefit significantly from modern computational and analytical techniques, especially given its nature as a long-chain alkylphenol.

Computational approaches can accelerate research by:

Predicting Bioactivity: Molecular docking studies can predict the binding affinity of this compound and its derivatives to various biological targets, such as enzymes and receptors.

QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed based on a library of synthesized derivatives to predict the activity of new, unsynthesized compounds, thus guiding synthetic efforts.

Understanding Physicochemical Properties: Computational methods can predict properties like solubility, lipophilicity, and membrane permeability, which are crucial for drug development.

Advanced analytical methodologies are essential for:

Purification and Characterization: Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are vital for the purification and structural elucidation of the synthesized aldehyde and its derivatives. nutfruit.orgnih.govacs.org Derivatization is often necessary for the analysis of such long-chain aldehydes. nih.gov

Trace Analysis: Developing sensitive methods for detecting and quantifying this compound in complex biological matrices will be crucial for pharmacokinetic and metabolic studies. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, coupled with LC-MS/MS, has proven effective for the analysis of alkylphenols in various samples. mdpi.comtandfonline.com

Isomer Separation: Given the potential for isomeric mixtures originating from natural anacardic acid, developing chromatographic methods capable of separating these isomers will be important for understanding their individual contributions to biological activity.

Emerging Applications and Unexplored Research Avenues

While the direct applications of this compound are yet to be discovered, the known biological activities of anacardic acid and related phenolic lipids suggest several promising areas for investigation.

Potential applications to be explored include:

Antimicrobial Agents: Anacardic acids exhibit potent activity against various bacteria. nih.gov Investigating the antibacterial and antifungal properties of this compound and its derivatives is a logical first step.

Anticancer Agents: Anacardic acid has been shown to inhibit cancer cell proliferation and induce apoptosis. science.gov The aldehyde derivative could possess similar or enhanced anticancer properties.

Enzyme Inhibitors: Anacardic acid is a known inhibitor of several enzymes, including histone acetyltransferases (HATs) and matrix metalloproteinases (MMPs). nih.gov Screening this compound against a panel of enzymes could reveal novel therapeutic targets.

Agrochemicals: The structural similarity to other biologically active natural products suggests potential applications as pesticides or herbicides.

Unexplored research avenues that warrant investigation are:

Neuroprotective Effects: Some phenolic compounds have demonstrated neuroprotective properties. Exploring the potential of this compound in models of neurodegenerative diseases could be a fruitful area of research.

Anti-inflammatory Activity: The anti-inflammatory potential of this compound, a common feature of many phenolic compounds, remains to be investigated.

Material Science: The long alkyl chain and reactive functional groups could make it a useful monomer or additive in the development of new polymers or functional materials.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Hydroxy-6-pentadecylbenzaldehyde, and how can purity be optimized?

  • Methodology :

  • Reimer-Tiemann reaction : A base-catalyzed reaction between phenol derivatives and chloroform under alkaline conditions can yield hydroxybenzaldehydes. Adjusting the alkyl chain length (e.g., pentadecyl) requires controlled electrophilic substitution .
  • Purification : Use column chromatography (silica gel, eluent: hexane/ethyl acetate) followed by recrystallization from ethanol. Monitor purity via HPLC (C18 column, UV detection at 280 nm) .
    • Validation : Confirm purity (>98%) using NMR (¹H and ¹³C) and mass spectrometry (ESI-MS). Compare retention times with standards .

Q. How does the solubility of this compound vary across solvents, and what implications does this have for experimental design?

  • Data :

  • Hydroxybenzaldehydes with long alkyl chains (e.g., pentadecyl) are typically lipophilic. Solubility in ethanol is moderate (8–10 mg/mL at 25°C), but poor in water (<0.1 mg/mL) .
  • Use DMSO or DMF for stock solutions in biological assays, ensuring <1% solvent concentration to avoid cytotoxicity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Techniques :

  • FT-IR : Identify hydroxyl (3200–3600 cm⁻¹) and aldehyde (~2820 cm⁻¹, 1720 cm⁻¹) stretches .
  • NMR : ¹H NMR (δ 9.8–10.1 ppm for aldehyde proton; δ 6.5–7.5 ppm for aromatic protons). ¹³C NMR confirms alkyl chain integration (δ 14–35 ppm) .
  • MS : ESI-MS in positive ion mode for molecular ion [M+H]+ (expected m/z ~348.3) .

Advanced Research Questions

Q. How does the pentadecyl chain influence the compound’s stability under varying pH and temperature conditions?

  • Stability Analysis :

  • pH : Hydroxybenzaldehydes degrade rapidly in strong alkaline conditions (pH >10) due to deprotonation and oxidation. Stability is optimal at pH 5–7 .
  • Temperature : Store at –20°C in inert atmospheres (argon/nitrogen). Above 40°C, the aldehyde group may undergo autoxidation; monitor via TLC .
    • Contradictions : Some studies report higher thermal stability for alkylated derivatives (up to 60°C), suggesting the need for empirical validation .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic addition reactions?

  • Mechanism :

  • The hydroxyl group activates the aromatic ring for electrophilic substitution, while the aldehyde participates in nucleophilic additions (e.g., Schiff base formation with amines). Steric hindrance from the pentadecyl chain may slow kinetics .
  • Kinetic Studies : Use stopped-flow spectrophotometry to measure reaction rates with model nucleophiles (e.g., hydrazine) .

Q. How can researchers resolve contradictions in reported biological activity data for hydroxybenzaldehyde derivatives?

  • Approach :

  • Dose-Response Validation : Test cytotoxicity (MTT assay) and antioxidant activity (DPPH/ABTS assays) across multiple cell lines to identify cell-type-specific effects .
  • Data Triangulation : Cross-reference results with structural analogs (e.g., 4-Hydroxybenzaldehyde) and adjust for lipophilicity differences using logP calculations .

Methodological Recommendations

  • Safety Protocols : Handle with nitrile gloves and fume hoods due to potential skin/eye irritation. Use respiratory protection (N95 masks) during powder handling .
  • Ecotoxicology : No data exist for this compound; extrapolate from structurally similar substances (e.g., LC50 for algae: ~10 mg/L for 4-Hydroxybenzaldehyde) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.